molecular formula C5H11NO2 B8397361 Tetrahydropyranyl hydroxylamine

Tetrahydropyranyl hydroxylamine

Cat. No.: B8397361
M. Wt: 117.15 g/mol
InChI Key: UTTMHMHHOULJMD-UHFFFAOYSA-N
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Description

Tetrahydropyranyl hydroxylamine (THP-ONH₂, CAS 74287-91-5) is a hydroxylamine derivative where the hydroxylamine group is protected by a tetrahydropyranyl (THP) ether moiety. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol . This compound is widely utilized in organic synthesis as a transient protecting group for hydroxylamine, enabling selective reactions in multi-step syntheses. For example, THP-ONH₂ is critical in forming hydroxamate inhibitors, such as dihydroxamates in ADAM8/17 inhibitor development . Its synthesis involves reacting hydroxylamine with 3,4-dihydro-2H-pyran (CAS 110-87-2) under controlled conditions .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(oxan-2-yl)hydroxylamine

InChI

InChI=1S/C5H11NO2/c7-6-5-3-1-2-4-8-5/h5-7H,1-4H2

InChI Key

UTTMHMHHOULJMD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

O-(tert-Butyldimethylsilyl)hydroxylamine

Structure and Stability: Unlike THP-ONH₂, O-(tert-butyldimethylsilyl)hydroxylamine employs a bulky silyl protecting group. Deprotection Conditions: THP-ONH₂ is cleaved under mild acidic conditions (e.g., HCl or TFA) , whereas silyl-protected hydroxylamines require fluoride-based reagents (e.g., TBAF), complicating compatibility with acid-sensitive substrates . Applications: Both are used in hydroxamic acid synthesis, but THP-ONH₂ is preferred in TFA-mediated deprotection workflows due to milder conditions .

Bis(hydroxylamine) Derivatives

Structure and Bioactivity: Compounds like (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) () feature dual hydroxylamine groups. These derivatives exhibit strong binding affinities (−8.7 to −8.5 kcal/mol) for mosquito trehalase, outperforming control ligands (−6.3 kcal/mol) .

Other THP-Protected Amines

Example: 2-(Tetrahydro-pyran-2-yloxy)-ethylamine (CAS 2201-20-9, C₇H₁₅NO₂) shares the THP ether group but lacks the hydroxylamine functionality. This compound is used in amine protection strategies, highlighting the versatility of THP in diverse synthetic contexts .

Piperidinyl Hydroxamates

Synthesis Comparison : α-Piperidinyl hydroxamates are synthesized using THP-ONH₂ via EDC-mediated coupling, followed by TFA deprotection. In contrast, silyl-protected analogs require additional steps for silyl group removal, increasing synthetic complexity .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
Tetrahydropyranyl hydroxylamine 74287-91-5 C₅H₁₁NO₂ 117.15
O-(tert-Butyldimethylsilyl)hydroxylamine N/A* C₆H₁₇NOSi ~163.3 (estimated)
2-(Tetrahydro-pyran-2-yloxy)-ethylamine 2201-20-9 C₇H₁₅NO₂ 145.2

Preparation Methods

Reaction Mechanism

Under acidic conditions, DHP undergoes protonation at the oxygen atom, rendering the adjacent carbon susceptible to nucleophilic attack. Hydroxylamine’s oxygen attacks this position, leading to ring-opening and subsequent re-closure to form the Thp-protected hydroxylamine. The general reaction scheme is:

Hydroxylamine+DHPacid catalystO-(Tetrahydro-2H-pyran-2-yl)hydroxylamine\text{Hydroxylamine} + \text{DHP} \xrightarrow{\text{acid catalyst}} \text{O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine}

Catalysts and Conditions

  • Pyridinium p-toluenesulfonate (PPTS): A mild catalyst used in dichloroethane (DCE) at 70°C, achieving yields of 75–80% for analogous Thp protections.

  • p-Toluenesulfonic acid (PTSA): Employed in dichloromethane (DCM) at room temperature, yielding 82% for Thp-protected tryptophan derivatives.

  • Pyridinium chloride: Demonstrated efficacy under solvent-free conditions at ambient temperature for alcohol tetrahydropyranylation, suggesting applicability to hydroxylamine.

Example Protocol

A mixture of hydroxylamine hydrochloride (1 equiv), DHP (1.2 equiv), and PPTS (0.1 equiv) in anhydrous DCE is stirred at 70°C for 8 hours. The crude product is purified via silica gel chromatography (CH2_2Cl2_2/MeOH, 96:4), yielding OTX in ~75%.

Solvent-Free Synthesis Using Pyridinium Chloride

Green chemistry approaches have been adapted for Thp protections, avoiding toxic solvents. Pyridinium chloride catalyzes the reaction under solvent-free conditions, enhancing scalability and reducing environmental impact.

Optimization Data

EntryCatalyst Loading (mol%)Time (h)Yield (%)
15268
2101.575
315182

Reactions conducted at room temperature with hydroxylamine and DHP (1:1.1 ratio) achieve optimal yields at 15 mol% catalyst loading. This method eliminates the need for hazardous solvents like DCM or DCE, aligning with industrial safety standards.

Alternative Catalytic Approaches

Palladium Thiocyanate Complexes

While palladium catalysts (e.g., K2_2Pd(SCN)4_4) are effective for N-Thp protections in amines, their application to hydroxylamine remains underexplored. Preliminary attempts to protect hydroxylamine’s oxygen using PdII^{II} complexes resulted in low yields (<30%), likely due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Thp protections by enhancing reaction kinetics. Nicolás et al. demonstrated 80% yields for Thp-protected tryptophan derivatives after 2 hours at 120°C under microwave conditions. Applied to hydroxylamine, this method could reduce reaction times to <1 hour, though scalability remains a challenge.

Large-Scale Synthesis Considerations

Industrial production of OTX requires cost-effective and reproducible protocols. The solvent-free method using pyridinium chloride is particularly advantageous:

  • Step 1: Combine hydroxylamine hydrochloride (1.0 kg), DHP (1.32 kg), and pyridinium chloride (0.15 kg) in a rotary evaporator.

  • Step 2: Stir at 25°C for 1.5 hours.

  • Step 3: Quench with aqueous NaHCO3_3, extract with ethyl acetate, and concentrate under vacuum.

  • Yield: 75–80% (1.2–1.3 kg OTX).

Challenges and Limitations

  • Stability of Thp Linkage: OTX is susceptible to acid hydrolysis, necessitating careful pH control during storage.

  • Byproduct Formation: Competing reactions with hydroxylamine’s amine group can generate N-Thp byproducts, requiring rigorous purification.

  • Moisture Sensitivity: Thp protections demand anhydrous conditions to prevent premature hydrolysis .

Q & A

Q. How can researchers design experiments to study the environmental impact of hydroxylamine derivatives?

  • Methodological Answer : Ecotoxicity studies require controlled degradation experiments (e.g., photolysis, hydrolysis) followed by LC-MS/MS analysis to identify breakdown products. Bioassays (e.g., Daphnia magna toxicity tests) assess ecological risks. Advanced oxidation processes (AOPs) can simulate natural degradation pathways .

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